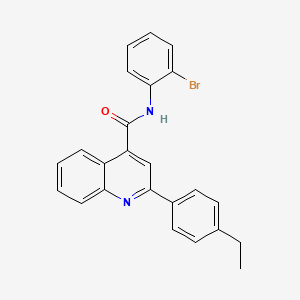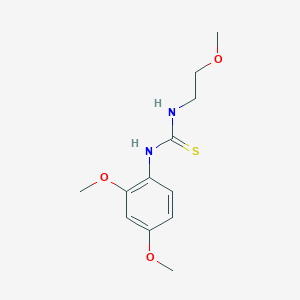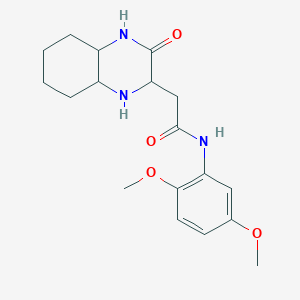
N-(2-bromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core substituted with a bromophenyl group at the nitrogen atom and an ethylphenyl group at the second position, along with a carboxamide group at the fourth position.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: The compound is used in studies related to cell signaling pathways and apoptosis.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The bromophenyl and ethylphenyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, bromination of aniline followed by Friedel-Crafts alkylation can introduce the bromophenyl and ethylphenyl groups.
Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication. Additionally, it can modulate cell signaling pathways, leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
- N-(2-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
- N-(2-methylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
Uniqueness
N-(2-bromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s binding affinity to biological targets. This makes it potentially more effective in its biological applications compared to its chloro, fluoro, and methyl analogs.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O/c1-2-16-11-13-17(14-12-16)23-15-19(18-7-3-5-9-21(18)26-23)24(28)27-22-10-6-4-8-20(22)25/h3-15H,2H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZZYHMGILSZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4615029.png)
![(2E)-3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B4615030.png)
![7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B4615034.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4615039.png)
![6-AMINO-4-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4615045.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[[4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4615048.png)
![ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE](/img/structure/B4615050.png)
![1-(2-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B4615053.png)

![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)
![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)
![2-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4615120.png)
